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Cat. No.: B1573959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the

fluorescently labeled tarantula venom peptide, ATTO488-ProTx-II, a potent and selective

blocker of the voltage-gated sodium channel NaV1.7. This channel is a key target in pain

therapeutics. This document outlines the quantitative binding data, detailed experimental

methodologies for its characterization, and visual representations of its mechanism of action

and experimental workflows.

Quantitative Binding Affinity Data
ProTx-II, a peptide isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma

pruriens), is a well-established high-affinity inhibitor of the NaV1.7 channel.[1][2] The

fluorescent conjugate, ATTO488-ProTx-II, has been developed to facilitate the study of this

interaction in various experimental settings. Studies have shown that ATTO488-ProTx-II is
among the analogues that best emulate the pharmacological properties of the unlabeled

ProTx-II.[3][4]

While direct quantitative binding data for ATTO488-ProTx-II is not extensively published, the

inhibitory concentrations for the parent compound, ProTx-II, are well-documented and serve as

a strong proxy. It is important to note that fluorescent labeling can sometimes influence the

binding affinity of peptides.[5][6]
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The following table summarizes the reported 50% inhibitory concentration (IC50) values of

unlabeled ProTx-II against various human voltage-gated sodium channel (hNaV) subtypes.

Target Channel IC50 (nM) Reference(s)

hNaV1.7 0.3 [1][2]

hNaV1.2 41 [4][7]

hNaV1.5 79 [4][7]

hNaV1.6 26 [4][7]

Other hNaV Subtypes 30 - 150 [2]

Mechanism of Action
ProTx-II functions as a gating modifier of voltage-gated sodium channels.[7][8] It specifically

binds to the voltage-sensor domain II (VSD-II) of the NaV1.7 channel.[1] This interaction

inhibits the activation of the channel by shifting the voltage-dependence of activation to more

depolarized potentials.[8] This ultimately leads to a blockage of sodium ion influx and,

consequently, an inhibition of action potential propagation in nociceptive neurons.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/Protoxin-II
https://pubmed.ncbi.nlm.nih.gov/18728100/
https://www.smartox-biotech.com/product/sodium-channel-blocker/atto488-protx-ii
https://www.smartox-biotech.com/product/sodium-channel-blocker/protx-ii
https://www.smartox-biotech.com/product/sodium-channel-blocker/atto488-protx-ii
https://www.smartox-biotech.com/product/sodium-channel-blocker/protx-ii
https://www.smartox-biotech.com/product/sodium-channel-blocker/atto488-protx-ii
https://www.smartox-biotech.com/product/sodium-channel-blocker/protx-ii
https://pubmed.ncbi.nlm.nih.gov/18728100/
https://www.smartox-biotech.com/product/sodium-channel-blocker/protx-ii
https://www.creative-peptides.com/article/protx-ii-a-selective-inhibitor-of-nav1-7-sodium-channel-176.html
https://en.wikipedia.org/wiki/Protoxin-II
https://www.creative-peptides.com/article/protx-ii-a-selective-inhibitor-of-nav1-7-sodium-channel-176.html
https://pubmed.ncbi.nlm.nih.gov/18728100/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Extracellular Intracellular ATTO488-ProTx-II

Voltage-Sensor Domain II
(VSD-II)

Binds to

Channel Activation

Inhibits by shifting
voltage-dependence

NaV1.7 Channel
(Closed State)

Undergoes conformational change for

Sodium Ion Influx

Allows

Action Potential
Propagation

Leads to

Click to download full resolution via product page

Figure 1. Signaling pathway of ATTO488-ProTx-II inhibiting the NaV1.7 channel.

Experimental Protocols
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The binding affinity and functional effects of ProTx-II and its fluorescent analogues are primarily

determined using electrophysiological techniques, with automated patch-clamp being a high-

throughput method of choice.[3]

Automated Patch-Clamp Electrophysiology Protocol

This protocol provides a generalized workflow for determining the IC50 of ATTO488-ProTx-II
on a specific NaV channel subtype expressed in a heterologous system (e.g., HEK293 or CHO

cells).

Cell Preparation:

Culture cells stably or transiently expressing the human NaV channel of interest.

On the day of the experiment, detach the cells using a gentle dissociation solution and

resuspend them in an appropriate external recording solution.

Ensure a single-cell suspension with high viability.

Instrument and Reagent Preparation:

Prime the automated patch-clamp system (e.g., IonFlux, QPatch, or Patchliner) with the

internal and external recording solutions.

Prepare a serial dilution of ATTO488-ProTx-II in the external solution to cover a range of

concentrations (e.g., from 0.01 nM to 1000 nM).

Include a vehicle control (external solution without the peptide).

Data Acquisition:

Load the cell suspension and compound plate into the instrument.

The instrument will automatically trap individual cells and form giga-ohm seals.

Establish a whole-cell patch-clamp configuration.
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Apply a voltage protocol to elicit NaV channel currents. A typical protocol involves holding

the cell at a negative potential (e.g., -100 mV) and then applying a depolarizing step (e.g.,

to 0 mV) to activate the channels.

Record baseline currents in the external solution.

Apply the different concentrations of ATTO488-ProTx-II and record the resulting inhibition

of the sodium current. The application time should be sufficient to reach steady-state

block.

Data Analysis:

Measure the peak inward sodium current at each concentration of ATTO488-ProTx-II.

Normalize the peak current at each concentration to the baseline current to determine the

percentage of inhibition.

Plot the percentage of inhibition as a function of the logarithm of the ATTO488-ProTx-II
concentration.

Fit the resulting concentration-response curve to a sigmoidal dose-response equation

(e.g., the Hill equation) to determine the IC50 value.
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Figure 2. Experimental workflow for determining the IC50 of ATTO488-ProTx-II.
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Conclusions
ATTO488-ProTx-II is a valuable tool for studying the NaV1.7 channel due to its high affinity

and selectivity, which closely mirrors that of its unlabeled counterpart. The quantitative data for

ProTx-II provides a strong foundation for its use in experimental systems. The detailed

experimental protocol for automated patch-clamp electrophysiology offers a robust method for

characterizing its binding and functional effects. The provided diagrams visually summarize the

mechanism of action and a typical experimental workflow, aiding in the conceptual

understanding and practical application of this fluorescent peptide in pain research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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